Regioisomeric Bromine Position Determines Physicochemical and Potential Pharmacological Profile
The target compound bears a bromine atom at the para position of the N2-benzyl ring, distinguishing it from the ortho-bromo regioisomer 2-(2-bromobenzyl)-6-phenylpyridazin-3(2H)-one (CAS 1219563-53-7) . While direct comparative bioactivity data for these exact compounds are not publicly available, class-level SAR evidence from antiplatelet pyridazinones establishes that N2-substituent lipophilicity and electronic properties are critical potency determinants, with low-micromolar IC50 values achievable for optimized analogues [1]. The para-bromo substituent alters the electron distribution on the benzyl ring differently than the ortho-bromo isomer, which can affect π-stacking interactions and halogen bonding geometry with biological targets .
| Evidence Dimension | Bromine substitution position (para vs. ortho) on N2-benzyl ring |
|---|---|
| Target Compound Data | 4-Bromobenzyl substitution at N2 (CAS 942007-34-3) |
| Comparator Or Baseline | 2-(2-bromobenzyl)-6-phenylpyridazin-3(2H)-one (CAS 1219563-53-7), ortho-bromo regioisomer |
| Quantified Difference | No direct quantitative bioactivity comparison available; differentiation based on established regioisomer-dependent SAR in the pyridazinone class |
| Conditions | Structural comparison; class-level SAR from 5-alkylidenepyridazin-3(2H)-one antiplatelet studies |
Why This Matters
Procurement of the correct regioisomer is essential for experimental reproducibility, as ortho- and para-substituted benzyl pyridazinones are expected to exhibit divergent target binding and pharmacokinetic profiles based on class-level SAR.
- [1] Coelho, A.; Raviña, E.; Fraiz, N.; Yáñez, M.; Laguna, R.; Cano, E.; Sotelo, E. Design, synthesis, and structure-activity relationships of a novel series of 5-alkylidenepyridazin-3(2H)-ones with a non-cAMP-based antiplatelet activity. J. Med. Chem. 2007, 50 (26), 6476–6484. View Source
